molecular formula C19H16N2O4S2 B2798635 N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896285-59-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2798635
CAS No.: 896285-59-9
M. Wt: 400.47
InChI Key: PJRLYEJIBNBCFT-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Anticancer Activities

  • Antimalarial Activity : A study conducted by Fahim and Ismael (2021) discussed the synthesis of sulfonamide derivatives, including compounds related to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide, for antimalarial activity. These derivatives showcased significant antimalarial properties, with one of the compounds demonstrating exceptional activity due to the presence of a quinoxaline moiety. Additionally, molecular docking studies indicated these compounds' potential against SARS-CoV-2 targets (Fahim & Ismael, 2021).

  • Anticancer Evaluation : The synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were reported by Ravinaik et al. (2021). These derivatives exhibited moderate to excellent anticancer activity against several cancer cell lines, outperforming the reference drug etoposide in some cases. The study highlights the compound's potential as a novel anticancer agent (Ravinaik et al., 2021).

Synthetic Methodologies and Theoretical Investigations

  • Synthetic Methodologies : The study by Moreno-Fuquen et al. (2019) explored the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This efficient approach signifies advancements in the synthesis of heterocyclic amide derivatives, offering insights into regioselective synthesis methods that could be applicable to this compound and its analogs (Moreno-Fuquen et al., 2019).

  • Theoretical Investigations : Theoretical calculations and molecular docking studies have been instrumental in understanding the reactivity and binding affinities of sulfonamide derivatives. The reactivity investigation by Fahim and Ismael (2021) into antimalarial sulfonamides utilized computational calculations to examine the compounds' ADMET properties and their interaction with antimalarial targets. Such studies provide valuable insights into the design and optimization of new therapeutic agents with enhanced efficacy and safety profiles (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-7-4-3-5-8-13)20-19(26-17)21-18(23)14-9-6-10-15(11-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLYEJIBNBCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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